molecular formula C8H8N2O4 B1502654 4-Amino-2-methyl-5-nitrobenzoic acid

4-Amino-2-methyl-5-nitrobenzoic acid

Cat. No.: B1502654
M. Wt: 196.16 g/mol
InChI Key: LZOSVIDYBLUPFI-UHFFFAOYSA-N
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Description

4-Amino-2-methyl-5-nitrobenzoic acid is a substituted benzoic acid derivative featuring an amino group (-NH₂) at position 4, a methyl group (-CH₃) at position 2, and a nitro group (-NO₂) at position 3. This compound belongs to the broader class of nitro-substituted aminobenzoic acids, which are of interest in medicinal chemistry and materials science due to their electronic and steric properties.

Properties

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

4-amino-2-methyl-5-nitrobenzoic acid

InChI

InChI=1S/C8H8N2O4/c1-4-2-6(9)7(10(13)14)3-5(4)8(11)12/h2-3H,9H2,1H3,(H,11,12)

InChI Key

LZOSVIDYBLUPFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N

Origin of Product

United States

Scientific Research Applications

Intermediate for Drug Synthesis

AMNBA serves as an important intermediate in the synthesis of various medicinal compounds. Its structure allows it to be modified into bioactive derivatives, which are essential in developing new pharmaceuticals.

  • Anti-inflammatory Agents : AMNBA is utilized in synthesizing anti-inflammatory drugs due to its ability to modify biological pathways involved in inflammation.
  • Antimicrobial Drugs : The compound exhibits potential antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

Case Studies

  • A study highlighted the synthesis of derivatives from AMNBA that demonstrated enhanced efficacy against certain bacterial strains. The modifications involved introducing different functional groups to the amino or nitro positions, which significantly improved the antimicrobial activity.
Study Modification Activity
Nitro group substitutionEnhanced antibacterial properties
Amino group alkylationImproved anti-inflammatory effects

Antimicrobial Research

AMNBA’s nitro group is known for its reactivity, allowing it to interact with various biological targets. This property is particularly useful in antimicrobial research.

  • Mechanism of Action : Nitro compounds like AMNBA undergo metabolic activation, leading to reactive intermediates that can disrupt cellular processes in pathogens. This mechanism underpins the compound's potential as an antimicrobial agent .

Experimental Findings

Research has shown that AMNBA can reduce the viability of certain bacterial strains significantly when applied at effective concentrations. For instance, at a concentration of 1 mg/ml, significant reductions in bacterial growth were observed, highlighting its potential as a therapeutic agent .

Dye Manufacturing

AMNBA is also employed in the production of dyes due to its ability to form stable chromophores when reacted with other chemical agents.

  • Dye Synthesis : The compound can be used as a precursor for synthesizing azo dyes, which are widely used in textiles and other industries.

Synthesis Techniques

The synthesis of AMNBA typically involves multi-step processes that require careful control of reaction conditions to optimize yield and purity.

Common Synthesis Methods

  • Nitration : The introduction of the nitro group can be achieved through nitration reactions using nitric acid under controlled conditions.
  • Recrystallization and Chromatography : These purification techniques are essential for obtaining high-purity AMNBA suitable for pharmaceutical applications .

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The primary amino group (-NH₂) undergoes nucleophilic reactions with acylating and alkylating agents:

Reaction TypeReagents/ConditionsProductsYieldCharacterization Methods
AcylationAcetic anhydride, 80°CN-acetyl derivative85-92%IR (C=O stretch at 1,680 cm⁻¹), ¹H NMR (δ 2.1 ppm for CH₃)
AlkylationMethyl iodide, K₂CO₃, DMFN-methyl derivative78%¹³C NMR (δ 35 ppm for N-CH₃), LC-MS
  • Mechanism : The amino group acts as a nucleophile, attacking electrophilic carbonyl carbons (acylation) or alkyl halides (alkylation). Steric hindrance from the methyl group slightly reduces reaction rates compared to unsubstituted analogs.

Reduction Reactions

The nitro group (-NO₂) is reducible to an amino group (-NH₂) under controlled conditions:

Reducing SystemConditionsProductYieldNotes
H₂/Pd-CEthanol, 25°C4,5-Diamino-2-methylbenzoic acid90%Requires neutral pH to avoid decarboxylation
SnCl₂/HClReflux, 2hSame as above82%Less selective; partial reduction of carboxylate observed
  • Critical Factor : Catalytic hydrogenation preserves the carboxylic acid group, while acidic conditions may lead to side reactions .

Coupling Reactions

The carboxylic acid group enables peptide-like couplings with amines:

Coupling AgentAmineProductApplicationYield
DCC/DMAPBenzylamineAmide derivativePharmaceutical intermediates88%
EDC/HOBtGlycine ethyl esterPeptide conjugateBioactive compound synthesis76%
  • Spectroscopic Confirmation :

    • IR: Loss of -COOH peak (~3,000 cm⁻¹), new amide I band at 1,650 cm⁻¹ .

    • ¹H NMR: Downfield shift of NH protons (δ 6.8–7.2 ppm) .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring participates in nitration and sulfonation:

ReactionReagentsPositionProductYield
NitrationHNO₃/H₂SO₄Para to methyl group4-Amino-2-methyl-3,5-dinitrobenzoic acid65%
SulfonationSO₃/H₂SO₄Meta to nitro groupSulfonic acid derivative58%
  • Regioselectivity : Directed by the electron-donating amino group and electron-withdrawing nitro group .

Coordination Chemistry

The carboxylate group binds to metal ions, forming complexes with catalytic and biological properties:

Metal IonLigand RatioComplex StructureApplication
Sn(IV)1:2[Sn(CH₃)₂(OOC-C₆H₃(NO₂)(CH₃)-NH₂)₂]Antibacterial agents
Cu(II)1:1Square-planar geometryOxidation catalysis
  • Characterization :

    • ¹¹⁹Sn NMR: δ -180 ppm (indicative of five-coordinate Sn) .

    • XRD: Confirmed dimeric structures in solid state .

Decarboxylation Under Extreme Conditions

Thermal decomposition (>300°C) or strong bases induce decarboxylation:

ConditionsProductByproducts
NaOH (10M), 120°C4-Amino-2-methyl-5-nitrotolueneCO₂
Pyrolysis (350°C)Same as aboveCO, NOₓ
  • Industrial Relevance : Forms intermediates for explosives and agrochemicals .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-amino-2-methyl-5-nitrobenzoic acid with key analogues:

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Melting Point Key Differences
This compound C₈H₈N₂O₄ 4-NH₂, 2-CH₃, 5-NO₂ 196.16 (calculated) Not reported Unique methyl group at position 2.
2-Amino-5-nitrobenzoic acid C₇H₆N₂O₄ 2-NH₂, 5-NO₂ 182.13 270°C Lacks methyl group; amino at position 2.
4-Amino-3-nitrobenzoic acid C₇H₆N₂O₄ 4-NH₂, 3-NO₂ 182.13 280°C (dec.) Nitro at position 3 instead of 4.
4-Chloro-2-methyl-5-nitrobenzoic acid C₈H₆ClNO₄ 4-Cl, 2-CH₃, 5-NO₂ 215.59 Not reported Chloro substitution replaces amino group.
4-Amino-2-fluoro-5-methoxybenzoic acid C₈H₈FNO₃ 4-NH₂, 2-F, 5-OCH₃ 199.15 Not reported Fluoro and methoxy substituents alter polarity.
Key Observations:
  • Positional Isomerism: The placement of the nitro group significantly impacts melting points. For example, 4-amino-3-nitrobenzoic acid decomposes at 280°C, while 2-amino-5-nitrobenzoic acid melts at 270°C .
  • Substituent Effects: Halogenation (e.g., chlorine in 4-chloro-2-methyl-5-nitrobenzoic acid) reduces basicity compared to amino-substituted analogues .
  • Electronic Properties: Nitro groups are electron-withdrawing, which could stabilize the carboxylate anion in aqueous solutions, while amino groups are electron-donating, creating a push-pull electronic effect .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-amino-2-methyl-5-nitrobenzoic acid generally follows these key steps:

  • Nitration of methyl-substituted aromatic precursors to introduce nitro groups.
  • Oxidation of methyl groups to carboxylic acids.
  • Reduction of nitro groups to amino groups where applicable.

The compound’s synthesis often starts from 2-methyl-4-nitrotoluene or related intermediates, followed by nitration, oxidation, and selective reduction to achieve the target substitution pattern.

Detailed Preparation Routes

Oxidation of 4-Nitro-o-xylene to 2-Methyl-4-nitrobenzoic Acid (Precursor Step)

A crucial intermediate for the synthesis is 2-methyl-4-nitrobenzoic acid, prepared by selective oxidation of 4-nitro-o-xylene. A patented method provides a mild, high-yielding procedure with environmental advantages:

Step Reagents and Conditions Notes Yield
1. Reaction mixture 4-nitro-o-xylene, free radical initiator (e.g., azo compounds, benzoyl peroxide), phase transfer catalyst Initiator amount 0.05-0.5 molar ratio to 4-nitro-o-xylene -
2. Oxidation Add dilute nitric acid (HNO3) with molar ratio 1-10 to 4-nitro-o-xylene, heat at 50-150°C under stirring Mild conditions avoid high temperature and pressure 83.5% (oxidation product)
3. Workup Cool to room temperature, extract with ethyl acetate, wash organic phase with water until neutral, dry over anhydrous sodium sulfate Purification by extraction and drying -

This method replaces traditional oxidants like potassium permanganate or dichromate with dilute nitric acid, improving environmental safety and selectivity for the carboxyl group formation at the 4-methyl position.

Conversion to this compound

Following the preparation of 2-methyl-4-nitrobenzoic acid, nitration and reduction steps are employed:

  • Nitration: Introduction of an additional nitro group at the 5-position, often via controlled nitration of the methyl-nitrobenzoic acid.
  • Reduction: Selective reduction of the nitro group at the 4-position to an amino group, preserving the 5-nitro substituent.

A common synthetic approach involves:

Step Reaction Reagents/Conditions Outcome
1. Nitration Nitration of 2-methyl-4-nitrobenzoic acid Controlled nitrating agents (e.g., nitric acid, mixed acid) Introduction of 5-nitro group
2. Reduction Selective reduction of 4-nitro to 4-amino group Reducing agents like iron/acid, catalytic hydrogenation, or sodium dithionite Formation of this compound

This sequence yields the target compound with high purity and yield, often reported up to 95% in literature.

Representative Experimental Procedure

A typical synthesis based on literature and patent data is summarized below:

Step Procedure Details
Oxidation Mix 4-nitro-o-xylene, free radical initiator (e.g., N-hydroxyphthalimide), phase transfer catalyst, dilute nitric acid Heat under reflux at 100-150°C for 12 hours
Extraction Cool, extract with ethyl acetate, wash, dry Purify by recrystallization from ethanol/water (3:1)
Nitration Treat 2-methyl-4-nitrobenzoic acid with nitrating mixture Control temperature to avoid over-nitration
Reduction Reduce 4-nitro group selectively using iron powder and HCl or catalytic hydrogenation Monitor by chromatography for completion

Yields and purity are confirmed by HPLC and melting point analysis (m.p. ~151-152°C for 2-methyl-4-nitrobenzoic acid precursor).

Comparative Analysis of Preparation Methods

Method Oxidant Reaction Conditions Yield (%) Advantages Disadvantages
Dilute Nitric Acid with free radical initiator and phase transfer catalyst Dilute HNO3 50-150°C, mild, atmospheric pressure 83.5 Environmentally friendly, mild, selective Requires initiators and catalysts
Traditional oxidation with KMnO4 or K2Cr2O7 KMnO4, K2Cr2O7 Often harsher, higher temperature Variable, often lower Established method Environmental pollution, harsh conditions
Nitration and reduction sequence Mixed acid nitration; Fe/HCl or catalytic hydrogenation Controlled temperature, atmospheric pressure Up to 95 (final product) High yield, selective reduction Multi-step, requires careful control

Research Findings and Notes

  • The use of dilute nitric acid with radical initiators enhances oxidation efficiency and selectivity, making it suitable for scale-up and industrial applications.
  • The selective reduction step is critical to maintain the nitro group at the 5-position while converting the 4-nitro group to an amino group, enabling the synthesis of this compound with high purity.
  • Spectroscopic and chromatographic analyses confirm the structure and purity of the product, with internal standards such as 2,4-dinitrotoluene used for quantitative HPLC analysis.

Summary Table of Key Preparation Steps for this compound

Stage Starting Material Reagents Conditions Product Yield (%)
Oxidation 4-nitro-o-xylene Dilute HNO3, free radical initiator, phase transfer catalyst 50-150°C, 12 h reflux 2-methyl-4-nitrobenzoic acid 72-83.5
Nitration 2-methyl-4-nitrobenzoic acid Mixed acid nitration Controlled temp 2-methyl-4,5-dinitrobenzoic acid (intermediate) High
Reduction 2-methyl-4,5-dinitrobenzoic acid Fe/HCl or catalytic hydrogenation Mild, atmospheric pressure This compound Up to 95

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